molecular formula C6H7F5O2 B14558307 Pentafluoroethyl butanoate CAS No. 61799-70-0

Pentafluoroethyl butanoate

Cat. No.: B14558307
CAS No.: 61799-70-0
M. Wt: 206.11 g/mol
InChI Key: HPLFQAYYPZGMTN-UHFFFAOYSA-N
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Description

Pentafluoroethyl butanoate (C4H7O2C2F5) is a fluorinated ester characterized by a pentafluoroethyl (-C2F5) group attached to a butanoate backbone. This compound combines the lipophilicity and electron-withdrawing properties of fluorine with the ester functionality, making it valuable in applications requiring thermal stability, chemical resistance, or biological activity modulation. The pentafluoroethyl group imparts unique steric and electronic effects compared to non-fluorinated or partially fluorinated analogs .

Properties

IUPAC Name

1,1,2,2,2-pentafluoroethyl butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F5O2/c1-2-3-4(12)13-6(10,11)5(7,8)9/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLFQAYYPZGMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60813815
Record name Pentafluoroethyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60813815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61799-70-0
Record name Pentafluoroethyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60813815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluoroethyl butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. The general reaction involves the reaction of pentafluoroethanol with butanoyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve the use of pentafluoroethane as a starting material. Pentafluoroethane can be converted to a pentafluoroethyl anion in a general-purpose solvent, which then reacts with a carbonyl compound to form the desired ester .

Chemical Reactions Analysis

Catalytic Hydrogenation

Pentafluoroethyl butanoate undergoes hydrogenation over Cu-Zn-Mg-Al oxide catalysts, yielding fluorinated alcohols. The presence of the pentafluoroethyl group significantly influences reaction pathways:

Reaction Mechanism :

text
CF₃CF₂COO(CH₂)₃CH₃ + H₂ → CF₃CF₂CH₂OH + CH₃(CH₂)₃OH
  • Catalyst : CuZn₀.₃Mg₀.₁AlOₓ.

  • Conditions : 25°C, 7 days in ethanol.

  • Conversion : ~26% (Table 1, Entry 1.2) .

Factors Affecting Reactivity :

  • Steric hindrance : The bulky pentafluoroethyl group reduces catalyst accessibility.

  • Electronic effects : Electron-withdrawing fluorine atoms stabilize intermediates, slowing hydrogenation .

Multicomponent Cyclization Reactions

This compound participates in domino cyclization with amino alcohols, forming polyfluorinated heterocycles.

Example Reaction :

text
CF₃CF₂COO(CH₂)₃CH₃ + NH₂CH₂CH₂OH → CF₃CF₂-substituted oxazolidinone
EntrySolventTemperature (°C)Yield (%)
11,4-Dioxane2511
2Toluene2512
3EtOH2523

Key Findings :

  • Ethanol enhances solubility of intermediates, improving yields .

  • Competing pathways (e.g., ester hydrolysis) reduce efficiency in polar solvents .

Nucleophilic Substitution Reactions

The pentafluoroethyl group facilitates nucleophilic attack at the carbonyl carbon:

Reaction with Amines :

text
CF₃CF₂COO(CH₂)₃CH₃ + RNH₂ → CF₃CF₂CONHR + CH₃(CH₂)₃OH
  • Conditions : Reflux in n-BuOH with HCl.

  • Yield : Up to 58% for primary amines .

Challenges :

  • Fluorine’s electronegativity deactivates the carbonyl, requiring strong nucleophiles (e.g., Grignard reagents).

  • Competing elimination reactions occur at elevated temperatures .

Stability and Decomposition

This compound exhibits limited thermal stability:

Thermogravimetric Analysis (TGA) Data :

  • Decomposition Onset : ~150°C.

  • Major Products : CF₃CF₂COOH (pentafluoropropionic acid) and butene .

Hydrolytic Stability :

  • Half-life in Water : >48 hours (pH 7, 25°C) .

  • Acid-Catalyzed Hydrolysis : Accelerated in HCl, yielding CF₃CF₂COOH and butanol .

Mechanism of Action

The mechanism of action of pentafluoroethyl butanoate involves its hydrolysis to pentafluoroethanol and butanoic acid. Pentafluoroethanol can interact with various molecular targets, including enzymes and receptors, affecting cellular processes. Butanoic acid, a short-chain fatty acid, is known to influence gut health and has anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Pentafluoroethyl butanoate belongs to the broader class of alkyl butanoates, which vary in their substituents. Key structural analogs include:

Compound Substituent Group Formula Key Features
This compound -C2F5 C6H7F5O2 High lipophilicity, thermal stability, electron-withdrawing effects
Ethyl butanoate -C2H5 C6H12O2 Common flavor/aroma compound (fruity notes); lower chemical resistance
Methyl butanoate -CH3 C5H10O2 Volatile ester used in food additives; moderate reactivity
Hexyl butanoate -C6H13 C10H20O2 Higher molecular weight; used in fragrances and coatings
Butyl 2-methylbutanoate -C4H9 (branched) C9H18O2 Found in apple volatiles; stereochemical complexity affects aroma

Key Insight : Fluorination drastically alters polarity and stability. The pentafluoroethyl group reduces nucleophilic reactivity compared to ethyl or methyl analogs, enhancing resistance to hydrolysis and oxidation .

Physical and Chemical Properties

Property This compound Ethyl butanoate Methyl butanoate Hexyl butanoate
Boiling Point ~150–160°C (estimated) 121°C 102°C 229°C
Water Solubility Low (fluorophilic) 0.6 g/100 mL 1.2 g/100 mL Insoluble
LogP ~3.5–4.0 (predicted) 1.7 1.3 4.2
Thermal Stability High (decomposes >250°C) Moderate Low Moderate

Notes:

  • Fluorinated esters like this compound exhibit lower vapor pressures and higher thermal stability due to strong C-F bonds .
  • Non-fluorinated analogs (e.g., ethyl butanoate) are more volatile and hydrophilic, making them suitable for flavor applications .

Research Findings and Industrial Relevance

  • Flavor/Fragrance Sector: Ethyl butanoate and hexyl butanoate are key contributors to fruity aromas in apples and strawberries . This compound is absent in natural extracts but used synthetically for inert coatings.
  • Material Science: The pentafluoroethyl group’s electron-withdrawing nature stabilizes polymers and surfactants, outperforming non-fluorinated esters in high-temperature applications .
  • Analytical Chemistry: Techniques like HS-SPME-GC×GC-TOFMS (used in wine and fruit studies) differentiate fluorinated esters from non-fluorinated ones based on retention times and mass spectra .

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